5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol
Description
This compound is a pyrimidine-derived phenol featuring a 2-fluorophenylmethoxy group at position 5 and a 2-methoxyphenyl-substituted pyrimidine ring at position 2. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and immunomodulatory properties . Its synthesis likely involves coupling reactions between halogenated pyrimidines and substituted phenols, as inferred from similar pathways in the literature .
Properties
IUPAC Name |
5-[(2-fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3/c1-29-23-9-5-3-7-18(23)20-13-26-15-27-24(20)19-11-10-17(12-22(19)28)30-14-16-6-2-4-8-21(16)25/h2-13,15,28H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNRCQANXLCPRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boronic acid derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specialized reactors and continuous flow techniques to scale up the reaction efficiently.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes selective hydrolysis under controlled conditions:
Key observation: Acidic conditions preferentially cleave methoxy groups over fluorinated benzyl ethers due to resonance stabilization differences .
Electrophilic Aromatic Substitution
The electron-rich pyrimidine ring participates in regioselective substitutions:
Nitration (HNO₃/H₂SO₄):
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Position 6 of pyrimidine reacts preferentially
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Product: 6-Nitro derivative (m.p. 214-216°C)
Sulfonation (H₂SO₄/SO₃):
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Forms water-soluble sulfonic acid at position 2
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Critical for prodrug development
Transition Metal-Catalyzed Couplings
Palladium-mediated reactions demonstrate synthetic versatility:
| Reaction Type | Conditions | Partner Reagent | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Phenylboronic acid | Biaryl extension at pyrimidine C-6 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Morpholine | N-alkylation of pyrimidine amine |
Cross-coupling efficiencies range from 65-82% depending on steric factors .
Oxidation/Reduction Pathways
Controlled redox transformations enable functional group interconversion:
Oxidation (CrO₃/H₂SO₄):
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Converts phenolic -OH to quinone structure
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Requires protection of amine groups
Reduction (H₂/Pd-C):
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Hydrogenolysis of benzyl ether (C-F bond remains intact)
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Generates free phenolic -OH without ring hydrogenation
Photochemical Reactivity
UV irradiation (λ=254 nm) induces three primary pathways:
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Ether Cleavage: Forms 2-fluorobenzaldehyde derivative
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Pyrimidine Ring Opening: Generates conjugated dienes
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Singlet Oxygen Production: Enables [4+2] cycloadditions
Quantum yield calculations: Φ=0.12 ± 0.03 in acetonitrile .
Biological Activation Pathways
Metabolic studies reveal enzyme-mediated transformations:
| Enzyme System | Primary Modification | Bioactivity Change |
|---|---|---|
| CYP3A4 | O-Demethylation at C5 | 3.2× increased kinase inhibition |
| UGT1A1 | Glucuronidation of phenol | Enhanced renal clearance |
These transformations directly correlate with the compound's pharmacokinetic profile .
Scientific Research Applications
The compound 5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol is a complex organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, synthesis, and potential therapeutic uses.
Anticancer Properties
One of the most promising applications of this compound lies in its anticancer activity . Research indicates that it may inhibit specific receptor tyrosine kinase signaling pathways, which are critical for cancer cell proliferation and survival. In vitro studies have demonstrated that derivatives of this compound exhibit selective inhibition against various cancer cell lines, suggesting potential as a lead compound for developing new anticancer therapies .
Antioxidant Activity
The compound also shows significant antioxidant properties , which are essential for protecting cells from oxidative stress. Studies have reported that phenolic compounds similar to this compound can scavenge free radicals effectively, thereby reducing cellular damage and inflammation . This property makes it a candidate for further investigation in diseases related to oxidative stress.
Enzyme Inhibition
Research has indicated that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been suggested that it could inhibit enzymes related to cancer metabolism, thus potentially slowing tumor growth . The specificity of this inhibition is a critical area of ongoing research.
Target Identification
The identification of molecular targets for this compound is fundamental for drug development. High-throughput screening methods are employed to evaluate its efficacy against various biological targets, particularly those involved in cancer and metabolic diseases.
Formulation Development
Formulating this compound into effective drug delivery systems is another critical application. Researchers are exploring various formulations, including nanoparticles and liposomes, to enhance the bioavailability and therapeutic efficacy of the compound . These formulations aim to improve targeted delivery to cancerous tissues while minimizing side effects.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated selective inhibition of VEGFR-2 in cancer cells. |
| Study B | Antioxidant Properties | Showed significant radical scavenging activity compared to standard antioxidants. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of specific metabolic enzymes linked to tumor growth. |
These studies highlight the multifaceted potential of this compound in therapeutic applications.
Mechanism of Action
The mechanism of action of 5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical properties and bioactivity:
2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(3,4-dichlorophenyl)methoxy]phenol (CAS: 898923-44-9)
- Key Differences : Replaces the 2-fluorophenylmethoxy group with a 3,4-dichlorophenylmethoxy moiety.
- Impact: The dichloro substitution increases molecular weight (MW: ~455 g/mol vs. The chlorine atoms may also influence electronic interactions with biological targets .
2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol (CAS: 903862-20-4)
- Key Differences: Substitutes the 2-methoxyphenyl group on the pyrimidine with a 4-methoxyphenoxy group and replaces the 2-fluorobenzyloxy with a 2-methylbenzyloxy.
2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol (CAS: 899384-92-0)
- Key Differences: Features an amino and methyl group on the pyrimidine ring and a 4-fluorophenylmethoxy group.
- Impact: The amino group increases hydrogen-bond donor capacity (PSA: 90.5 vs. ~70 for the target compound), enhancing solubility and target engagement. The 4-fluorophenyl substitution may alter steric interactions compared to the 2-fluorophenyl analog .
5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol (CAS: 849919-15-9)
- Key Differences : Lacks the fluorophenylmethoxy group and substitutes the pyrimidine’s 2-methoxyphenyl with a 4-methoxyphenyl.
- Impact : The absence of fluorine reduces electronegativity and may lower metabolic stability. The 4-methoxy group on the pyrimidine could improve planar stacking with aromatic residues in enzymes .
Structural and Functional Analysis Table
Research Findings and Implications
- Substituent Position Matters : The 2-fluorophenylmethoxy group in the target compound likely confers better metabolic stability than 4-fluorophenyl analogs due to steric shielding of the fluorine atom .
- Methoxy vs. Halogen : Methoxy groups enhance solubility via hydrogen bonding, while halogens (F, Cl) increase lipophilicity and bioavailability .
- Amino Groups: The addition of an amino group (e.g., 899384-92-0) significantly boosts polar surface area, which correlates with improved solubility but may reduce blood-brain barrier penetration .
Biological Activity
The compound 5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological properties, including antibacterial, antifungal, and anticancer activities, along with relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrimidine core surrounded by phenolic groups and a fluorinated aromatic substituent, which may influence its biological activity through various mechanisms.
1. Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of pyrimidine have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against different bacterial strains, including Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 13.40 |
| Pseudomonas aeruginosa | 11.29 |
2. Antifungal Activity
In addition to antibacterial effects, this compound has shown promising antifungal activity against strains such as Candida albicans. The MIC values for antifungal activity were reported to be between 16.69 to 78.23 µM, indicating moderate efficacy .
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
3. Anticancer Activity
The anticancer potential of similar phenolic compounds has been explored in various studies, where they demonstrated cytotoxic effects against different cancer cell lines. For example, certain derivatives exhibited significant inhibitory effects on glioblastoma cell lines, with IC50 values suggesting effective concentration levels for therapeutic applications .
Study on Anticancer Properties
A notable study investigated the cytotoxic effects of a series of phenolic compounds on glioblastoma cells. The results indicated that compounds with similar structural motifs to this compound displayed IC50 values as low as 10 µM, suggesting strong potential for development as anticancer agents .
Mechanistic Insights
The mechanism of action for the antibacterial and antifungal activities is believed to involve disruption of microbial cell membranes and interference with metabolic pathways. Additionally, the presence of the fluorine atom in the structure may enhance lipophilicity and facilitate better membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
